5-Bromo-2-iodo-4,6-dimethylnicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

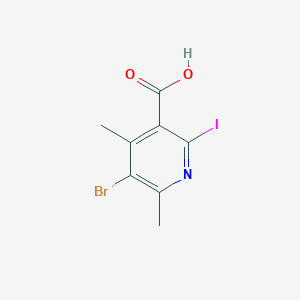

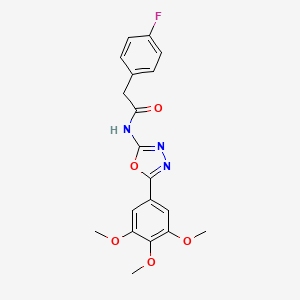

5-Bromo-2-iodo-4,6-dimethylnicotinic acid is a chemical compound with the IUPAC name 5-bromo-2-iodo-4,6-dimethylnicotinic acid . It has a molecular weight of 355.96 and its InChI code is 1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3, (H,12,13) .

Synthesis Analysis

The synthesis of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid involves a reaction with water and potassium hydroxide at 110°C for about 16 hours . The reaction mixture is then cooled to ambient temperature and neutralized by the addition of concentrated HCl . The resulting solid is filtered to provide the desired product .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications

Medicinal Chemistry: Synthesis of Biologically Active Compounds

The halogenated pyridine ring structure of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid makes it a valuable precursor in medicinal chemistry. It can be used to synthesize indole derivatives, which are prevalent in various natural products and drugs. These derivatives have shown promise in treating cancer cells, microbes, and various disorders .

Material Science: Development of Organic Light-Emitting Diodes (OLEDs)

Due to its structural properties, this compound could be utilized in the development of OLEDs. The presence of bromine and iodine atoms may facilitate the creation of fluorescent layers, which are crucial for the light-emitting process in OLEDs .

Organic Synthesis: Building Blocks for Liquid Crystals

The compound’s molecular structure, featuring a pyridine ring and halogen atoms, is conducive to the synthesis of liquid crystals. These materials are essential for displays in electronic devices, and the compound could serve as a building block in their production .

Pharmacology: Drug Development

The structural features of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid make it a candidate for the development of new drugs. Its potential for creating biaryl scaffolds, which are a common feature in many active pharmaceutical ingredients (APIs), could lead to the discovery of new medications .

Cancer Research: Tumor Cell Treatment

Substituted uridine derivatives, similar in structure to 5-Bromo-2-iodo-4,6-dimethylnicotinic acid, have been shown to increase the effectiveness of ionizing radiation in tumor cell treatment. This suggests potential applications in enhancing cancer therapies .

Chemical Synthesis: Cross-Coupling Reactions

This compound could be involved in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to produce various biphenyl derivatives. These derivatives are significant in the synthesis of a wide range of drugs and biologically active molecules .

Mechanism of Action

Target of Action

It is used to prepare pyrazine-based pyridines as effective inhibitors of the vascular endothelial growth factor receptor 2 (vegfr2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells .

Mode of Action

Given its use in the synthesis of vegfr2 inhibitors, it can be inferred that it may interact with this receptor, potentially blocking its activation and thus inhibiting angiogenesis .

Biochemical Pathways

Considering its role in the synthesis of vegfr2 inhibitors, it can be inferred that it may impact the vegf signaling pathway, which is involved in angiogenesis .

Result of Action

As a precursor in the synthesis of vegfr2 inhibitors, it can be inferred that its action may result in the inhibition of angiogenesis, potentially limiting the growth and spread of cancer cells .

properties

IUPAC Name |

5-bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNJLNILPOMNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodo-4,6-dimethylnicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)

![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)

![(4S,5S)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/no-structure.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)

![8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2854718.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2854728.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)